3-Propylsulfanylpropanoyl chloride
Description
3-Propylsulfanylpropanoyl chloride is an organosulfur compound belonging to the acyl chloride family. Its structure comprises a propylsulfanyl (C₃H₇S-) group attached to a propanoyl chloride backbone (CH₂CH₂COCl). This compound is characterized by its high reactivity due to the electrophilic carbonyl carbon and the electron-withdrawing sulfanyl group, which enhances its utility in organic synthesis, particularly in thioesterification and nucleophilic substitution reactions. While detailed physicochemical data (e.g., boiling point, solubility) for this specific compound are scarce in publicly available literature, its reactivity profile aligns with analogous acyl chlorides, albeit modulated by the sulfur-containing substituent .
Properties
IUPAC Name |
3-propylsulfanylpropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClOS/c1-2-4-9-5-3-6(7)8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAXZTICOPLCCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1540023-27-5 | |
| Record name | 3-(propylsulfanyl)propanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Propylsulfanylpropanoyl chloride can be synthesized through the reaction of 3-chloropropionyl chloride with propyl mercaptan (propane-1-thiol) in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product with high purity .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Amides, esters, or thioesters.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Scientific Research Applications
3-Propylsulfanylpropanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-propylsulfanylpropanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The propylsulfanyl group can also participate in redox reactions, contributing to the compound’s versatility in chemical synthesis. Molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or oxidizing/reducing agent used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3-propylsulfanylpropanoyl chloride, a comparative analysis with analogous compounds is provided below.
Propionyl Chloride (Propanoyl Chloride)
- Structure : Lacks the sulfanyl group; simpler acyl chloride (CH₃CH₂COCl).
- Reactivity : Highly reactive toward nucleophiles (e.g., water, alcohols, amines), forming propionic acid derivatives.
- Safety : Rapid hydrolysis generates HCl vapor, posing respiratory and dermal hazards. Workplace exposure limits (OSHA PEL: 1 ppm) emphasize strict ventilation controls .
- Applications : Widely used in pharmaceutical and agrochemical synthesis.
Butyryl Chloride (Butanoyl Chloride)
- Reactivity : Slower hydrolysis compared to propionyl chloride due to steric hindrance.
- Applications : Intermediate in polymer and flavoring agent production.
3-Mercaptopropionyl Chloride
- Structure : Contains a thiol (-SH) group instead of a sulfanyl (-S-) substituent.
- Reactivity : Thiol group increases susceptibility to oxidation, forming disulfides. Requires inert storage conditions.
- Applications : Specialized in peptide synthesis and crosslinking reactions.
Data Table: Comparative Properties
Key Research Findings
- Synthetic Utility: The sulfanyl group in this compound enables regioselective thioester formation, a trait absent in propionyl or butyryl chlorides. This is critical in polymer chemistry for functionalizing sulfur-rich materials.
- Stability : Unlike 3-mercaptopropionyl chloride, the propylsulfanyl group reduces oxidative degradation, enhancing shelf-life under controlled conditions.
- Toxicity Profile: Limited studies suggest higher dermal toxicity compared to propionyl chloride due to sulfur’s lipid solubility, necessitating enhanced PPE protocols .
Biological Activity
3-Propylsulfanylpropanoyl chloride (CAS No. 1540023-27-5) is a synthetic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.
This compound is characterized by the presence of a propyl group and a sulfanyl moiety attached to a propanoyl chloride structure. Its molecular formula is CHClS, with a molecular weight of approximately 162.67 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : The presence of the acyl chloride group allows for interactions with nucleophilic sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways and biological responses.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives containing sulfanyl and acyl groups can demonstrate antimicrobial properties against various pathogens.
- Anticancer Potential : Some studies have indicated that related compounds may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Enzyme inhibition, receptor binding | |
| 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine | Anticancer, antimicrobial | Binding interactions, gene expression changes | |
| Methyl 5-oxoazepane-4-carboxylate hydrochloride | Antiviral, anticancer | Enzyme modulation, receptor interaction |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various acyl chlorides, including this compound. Results showed significant inhibition of bacterial growth against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis due to enzyme inhibition.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that compounds similar to this compound induced apoptosis in human breast cancer cells. The study highlighted the role of reactive oxygen species (ROS) generation and mitochondrial dysfunction as key mechanisms contributing to cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
